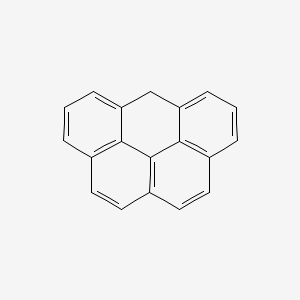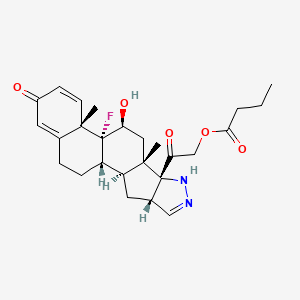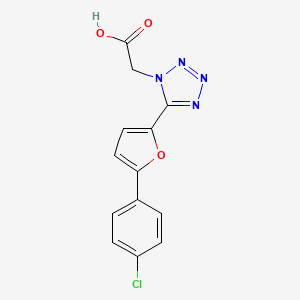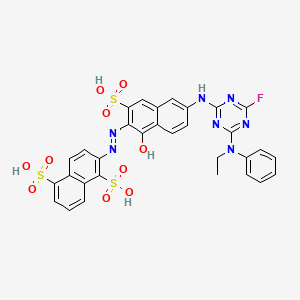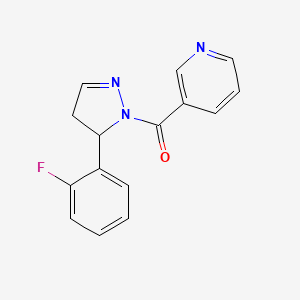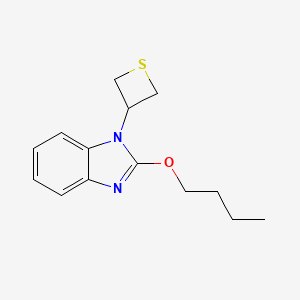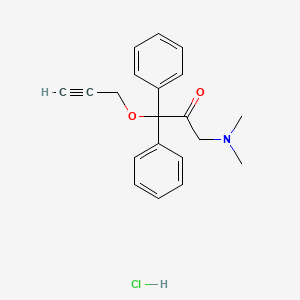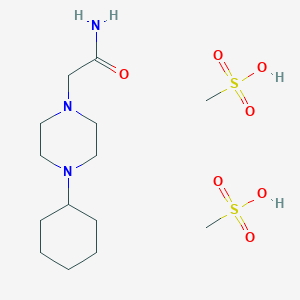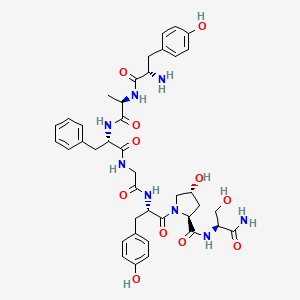
Dermorphin, 4-hyp(6)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dermorphin, 4-hydroxyproline (6)-, is a heptapeptide first isolated from the skin of South American frogs belonging to the genus Phyllomedusa . This peptide is a natural opioid that binds as an agonist with high potency and selectivity to mu-opioid receptors . Dermorphin is about 30–40 times more potent than morphine, but theoretically may be less likely to produce drug tolerance and addiction due to its high potency .
Vorbereitungsmethoden
Dermorphin, 4-hydroxyproline (6)-, can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis of dermorphin analogs, including 4-hydroxyproline (6)-, involves the incorporation of D-amino acids, which are rare in nature and require specific posttranslational modifications
Analyse Chemischer Reaktionen
Dermorphin, 4-hydroxyproline (6)-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the hydroxyproline residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the hydroxyproline residue.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dermorphin, 4-hydroxyproline (6)-, has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and posttranslational modifications.
Biology: Investigated for its role in amphibian physiology and its interaction with mu-opioid receptors.
Wirkmechanismus
Dermorphin, 4-hydroxyproline (6)-, exerts its effects by binding to mu-opioid receptors with high affinity and selectivity . This binding activates the receptors, leading to the inhibition of pain signals and the release of endogenous opioids . The molecular targets and pathways involved include the modulation of G-protein coupled receptor signaling and the inhibition of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Dermorphin, 4-hydroxyproline (6)-, is unique due to its high potency and selectivity for mu-opioid receptors. Similar compounds include:
Deltorphin: Another potent opioid peptide from amphibian skin with high affinity for delta-opioid receptors.
Endomorphins: Endogenous opioid peptides with high affinity for mu-opioid receptors but lower potency compared to dermorphin.
Enkephalins: Endogenous peptides with moderate affinity for both mu- and delta-opioid receptors.
Dermorphin’s uniqueness lies in its incorporation of D-amino acids and its exceptional potency as an analgesic .
Eigenschaften
CAS-Nummer |
77614-17-6 |
|---|---|
Molekularformel |
C40H50N8O11 |
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
(2S,4R)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H50N8O11/c1-22(44-37(56)29(41)15-24-7-11-26(50)12-8-24)36(55)46-30(16-23-5-3-2-4-6-23)38(57)43-19-34(53)45-31(17-25-9-13-27(51)14-10-25)40(59)48-20-28(52)18-33(48)39(58)47-32(21-49)35(42)54/h2-14,22,28-33,49-52H,15-21,41H2,1H3,(H2,42,54)(H,43,57)(H,44,56)(H,45,53)(H,46,55)(H,47,58)/t22-,28-,29+,30+,31+,32+,33+/m1/s1 |
InChI-Schlüssel |
OBMDBUWMBOPDST-JJDRJQAMSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](CO)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CC(CC3C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
